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Introduction

Zosuquidar (LY335979) is a potent and selective third-generation inhibitor of P-glycoprotein
(P-gp), a key transporter protein responsible for multidrug resistance (MDR) in cancer.[1][2]
Overexpression of P-gp, encoded by the MDR1 gene, leads to the active efflux of a wide range
of chemotherapeutic agents from cancer cells, diminishing their efficacy.[2][3] Zosuquidar was
developed to counteract this mechanism and restore chemosensitivity in resistant tumors.[2][4]
This technical guide provides a detailed history of the clinical trials of zosuquidar, summarizing
key quantitative data, experimental protocols, and the underlying mechanism of action.

Mechanism of Action: P-glycoprotein Inhibition

Zosuquidar functions as a competitive inhibitor of P-glycoprotein, binding with high affinity to
the transporter's drug-binding site.[2][5] This prevents the efflux of chemotherapeutic
substrates, leading to their increased intracellular accumulation and restored cytotoxic activity.
[2][3] Unlike earlier P-gp inhibitors, zosuquidar exhibits high specificity for P-gp with minimal
inhibition of other MDR proteins like MRP1 and MRP2.[1][6]
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Figure 1: Zosuquidar's Mechanism of Action.

Clinical Trials Overview

Zosuquidar has been investigated in numerous clinical trials across different phases and
cancer types, including both solid tumors and hematological malignancies. The primary focus
of its development was on overcoming P-gp-mediated resistance in acute myeloid leukemia

(AML).

Phase | Clinical Trials

Initial Phase | studies aimed to determine the safety, tolerability, pharmacokinetics, and
pharmacodynamics of zosuquidar, both as a single agent and in combination with

chemotherapy. These trials explored both oral and intravenous formulations.

Table 1: Summary of Key Phase | Clinical Trials
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Trial
Identifier/Refer
ence

Cancer Type(s)

Zosuquidar
Formulation

Combination
Agent(s)

Key Findings

Rubin EH, et al.
(2002)[7]

Advanced non-
hematological

malignancies

Oral

Doxorubicin

Dose-limiting
toxicity was
neurotoxicity
(cerebellar
dysfunction,
hallucinations).
MTD established
at 300 mg/m?
every 12 hours
for 4 days. No
significant effect
on doxorubicin
pharmacokinetic
s.[7]

Sandler A, et al.
(2004)[8][°]

Advanced

malignancies

Intravenous

Doxorubicin

IV zosuquidar
was well-
tolerated with
minimal toxicity.
No dose-limiting
toxicity was
observed up to
640 mg/m2. A
modest increase
in doxorubicin
exposure was
noted at higher
zosuquidar
doses.[8][9]

Gerrard, G. et al.
(2002)[10]

Acute Myeloid
Leukemia (AML)

Intravenous

Daunorubicin,

Cytarabine

Co-
administration
inhibited P-gp
efflux activity in

leukemic cells,
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suggesting
reversal of drug

resistance.[10]

» Patient Population: Patients with advanced malignancies who provided written informed
consent.[8][9]

o Study Design: Dose-escalation study with cohorts of three patients.[8][9]

o Treatment Regimen:

[e]

Cycle 1: Zosuquidar and doxorubicin administered separately.[8][9]

Subsequent Cycles: Zosuquidar and doxorubicin administered concurrently.[8][9]

[e]

o

Zosuquidar Administration: Continuous intravenous infusion over 48 hours.[8][9]

Doxorubicin Doses: 45, 60, and 75 mg/mz2.[8][9]

[¢]

o Endpoints: Safety, tolerability, pharmacokinetics of zosuquidar and doxorubicin, and P-gp
inhibition in surrogate assays.[8][9]
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Administration
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Figure 2: Workflow of a Phase | Zosuquidar Trial.

Phase Il Clinical Trials

Phase Il studies were designed to evaluate the efficacy of zosuquidar in combination with
standard chemotherapy in specific cancer types known to express P-gp.
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Table 2: Summary of Key Phase Il Clinical Trials
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Trial
Identifier/Refer
ence

Cancer Type

Zosuquidar Combination

Formulation Agent(s)

Key Findings

Phase I/l
Trial[11]

Non-Hodgkin's
Lymphoma

Oral CHOP

Zosuquidar could
be safely
administered
with CHOP.
Minimal toxicity
and no
significant
enhancement of
CHOP-related
toxicity were
observed.[11]

Randomized
Phase Il Trial[12]

Metastatic or
Locally
Recurrent Breast

Cancer

Oral Docetaxel

The combination
of zosuquidar
and docetaxel
was safe.
However, there
was no
improvement in
progression-free
survival, overall
survival, or
response rate
compared to
docetaxel plus
placebo.[12]

Cripe LD, et al.
(2006)[13]

Acute Myeloid
Leukemia (AML)
in Older Patients

Intravenous Daunorubicin,

Cytarabine

The 72-hour
continuous IV
infusion of
zosuquidar was
well-tolerated
and achieved
sustained P-gp

inhibition.
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Preliminary
evidence of
clinical benefit in
P-gp positive
patients was
observed.[13]

Patient Population: Patients with untreated non-Hodgkin's lymphoma.

Study Design: Dose-escalation of zosuquidar with a constant CHOP regimen.

Treatment Regimen:
o Zosuquidar Administration: Oral doses increased from 200 to 500 mg per dose.

o CHOP Regimen: Standard doses of cyclophosphamide, doxorubicin, vincristine, and
prednisone.

Endpoints: Safety, tolerability, pharmacokinetics of zosuquidar, doxorubicin, and vincristine.

Phase lll Clinical Trial

The most definitive evaluation of zosuquidar's clinical utility was a large, randomized, placebo-
controlled Phase lll trial in older patients with newly diagnosed AML.

Table 3: ECOG 3999 - Phase Il Trial in AML
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Trial Identifier NCT00046930[14][15]

449 adults older than 60 years with newly
Patient Population diagnosed AML or high-risk myelodysplastic
syndrome.[14][15]

Randomized, placebo-controlled, double-blind

Study Design )
trial.[14][15]

1. Zosuquidar (550 mg) + conventional-dose

cytarabine and daunorubicin.[14] 2. Placebo +

Treatment Arms ) ) .
conventional-dose cytarabine and daunorubicin.
[14]

Primary Endpoint Overall Survival.[14]
No significant improvement in overall survival

Results was observed in the zosuquidar arm compared

to the placebo arm.[14][15]

7.2 months (zosuquidar) vs. 9.4 months
(placebo) (p=0.281).[14]

Median Overall Survival

Remission Rate 51.9% (zosuquidar) vs. 48.9% (placebo).[14]

Zosugquidar did not improve the outcome of
) older patients with newly diagnosed AML,
Conclusion )
possibly due to the presence of P-gp

independent mechanisms of resistance.[14][15]

Discontinuation of Development for AML

Following the negative results of the ECOG 3999 Phase Il trial, the development of
zosuquidar for the treatment of AML was discontinued in 2010.[4] The trial's outcome
suggested that while zosuquidar effectively inhibited P-gp, other resistance mechanisms likely
played a more significant role in the poor prognosis of this patient population.[14][15]

Conclusion
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The clinical development of zosuquidar represents a significant effort to overcome multidrug
resistance in cancer. While early-phase trials demonstrated that zosuquidar could be safely
administered and effectively inhibit P-glycoprotein, the pivotal Phase lll trial in AML failed to
show a clinical benefit. This underscores the complexity of drug resistance in cancer and
highlights the importance of targeting multiple resistance pathways simultaneously. The
extensive data gathered from the zosuquidar clinical trials continue to provide valuable
insights for the development of new strategies to combat multidrug resistance in oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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